

"Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate molecular weight"

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Compound of Interest

Compound Name: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

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Technical Guide: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An in-depth overview of the physicochemical properties and synthetic pathway of **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry.

Physicochemical and Structural Data

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate is a substituted isoxazole, a class of heterocyclic compounds recognized for its versatile role as a building block in the development of new pharmaceutical agents.^[1] The quantitative properties of this specific molecule are summarized below.

Property	Value	Reference(s)
Molecular Weight	247.25 g/mol	[2][3][4]
Molecular Formula	C ₁₃ H ₁₃ NO ₄	[2][3][5][6]
CAS Number	376623-69-7	[2][3]
Melting Point	82-83 °C	[3]
Boiling Point	413.3 ± 40.0 °C (Predicted)	[3]
Density	1.182 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	-4.34 ± 0.50 (Predicted)	[3]
IUPAC Name	ethyl 3-(4-methoxyphenyl)-1,2-oxazole-5-carboxylate	
SMILES	<chem>CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC</chem>	[7]

Synthesis and Experimental Protocols

The synthesis of substituted isoxazoles often involves the cycloaddition of a nitrile oxide with an alkyne or an alternative multi-step process from a suitable precursor. While specific experimental details for **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** are not extensively published, a general and plausible synthetic route can be derived from established methods for analogous structures, such as the synthesis of the corresponding carboxylic acid from a ketoxime precursor.[8]

Example Protocol: Synthesis of Isoxazole Core via Oxidation of a Ketoxime

This protocol outlines a general method for forming the isoxazole ring, which is a critical step in synthesizing the target compound's parent acid.[8] The final esterification to the ethyl ester is a standard subsequent procedure.

Objective: To synthesize the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid core.

Materials:

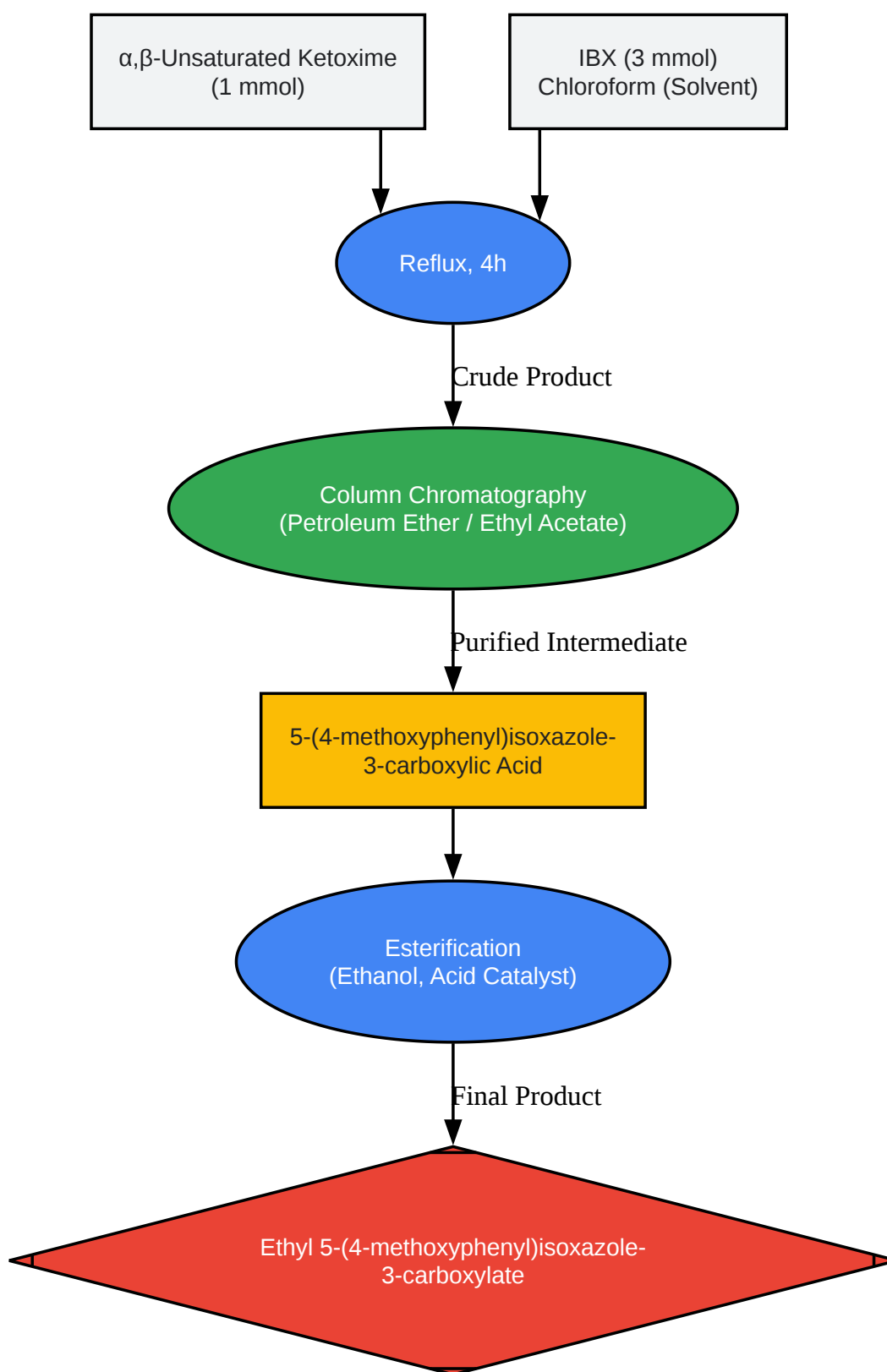
- Appropriate α,β -unsaturated ketoxime precursor (e.g., derived from 4'-methoxyacetophenone)
- 2-Iodoxybenzoic acid (IBX)
- Chloroform (CHCl_3)
- Petroleum Ether
- Ethyl Acetate

Methodology:

- A mixture of the ketoxime precursor (1 mmol) and IBX (3 mmol) is placed in a round-bottom flask.
- Chloroform (5 mL) is added to the flask as the solvent.
- The reaction mixture is heated to reflux for approximately 4 hours.
- The progress of the reaction is monitored continuously using Thin-Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is purified using column chromatography. The eluent system typically consists of a mixture of petroleum ether and ethyl acetate (e.g., a 9:1 ratio).^[8]
- The purified carboxylic acid can then be esterified to yield **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate** using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of strong acid).

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis described above, from the precursor to the final product.



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Caption: Synthetic workflow for **Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate**.

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